![molecular formula C21H17N5O3S B2631825 Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate CAS No. 861634-72-2](/img/structure/B2631825.png)
Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate is a useful research compound. Its molecular formula is C21H17N5O3S and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Phenylpyrazolo[3,4-d]pyrimidine derivatives have emerged as promising anticancer agents. In particular, this compound has demonstrated potent cytotoxicity against cancer cell lines such as MCF-7, HCT116, and HePG-2 . Notably, it exhibits low resistance, making it an attractive candidate for further investigation.
Multitarget Enzyme Inhibition
The pyrazolopyrimidine scaffold of this compound structurally resembles tyrosine and receptor kinase inhibitors. Consequently, researchers have evaluated its inhibitory effects on essential cancer targets, including EGFR WT, EGFR T790M, VGFR2, and Top-II. Several analogs showed dual EGFR/VGFR2 inhibition, with IC50 values ranging from 0.3 to 24 µM . Compound 5i stands out as a potent non-selective dual EGFR/VGFR2 inhibitor.
Other Biological Activities
Beyond the mentioned applications, researchers should explore additional biological activities associated with this compound. These might include anti-inflammatory effects, antioxidant properties, or interactions with specific cellular pathways.
Mécanisme D'action
Target of Action
Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate is a potent inhibitor of several essential cancer targets, including EGFR WT, EGFR T790M, VGFR2, and Top-II . These targets play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of Action
Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate interacts with its targets by inhibiting their activity. For instance, it has been found to inhibit VEGFR-2 with an IC50 value of 0.063 ± 0.003 μM . This inhibition disrupts the normal functioning of these targets, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of these targets by Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate affects several biochemical pathways. For instance, the inhibition of VEGFR-2 can disrupt angiogenesis, a process crucial for tumor growth and metastasis . Similarly, the inhibition of EGFR can affect cell proliferation and survival pathways .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability and low resistance
Result of Action
The result of Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate’s action is a significant reduction in cell proliferation and an increase in apoptosis. For instance, it has been found to stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line .
Propriétés
IUPAC Name |
methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-29-21(28)14-7-9-15(10-8-14)25-18(27)12-30-20-17-11-24-26(19(17)22-13-23-20)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVZMFWDRGMHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((4-fluorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2631743.png)
![Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2631745.png)
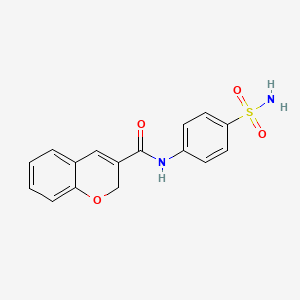

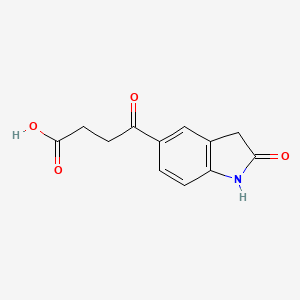
![5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2631753.png)
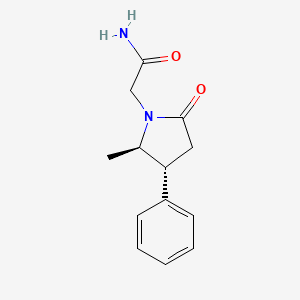

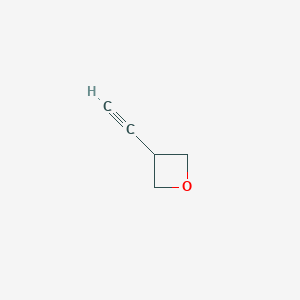
![6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole](/img/structure/B2631760.png)

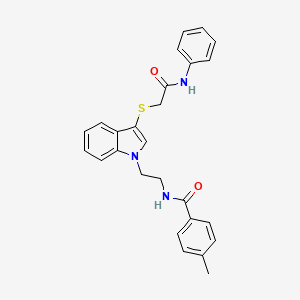
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2631763.png)
![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2631764.png)